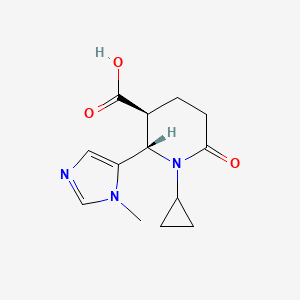

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid, trans

Description

Key Structural Features:

- Cyclopropyl group at position 1 of the piperidine ring, enhancing metabolic stability.

- 1-Methyl-1H-imidazol-5-yl substituent at position 2, contributing to hydrogen bonding and π-π interactions.

- Trans stereochemistry (2R,3R), critical for spatial orientation and biological activity.

- Carboxylic acid at position 3, enabling ionization and solubility in physiological conditions.

- 6-Oxo group on the piperidine ring, influencing electronic distribution and reactivity.

Properties

IUPAC Name |

(2S,3S)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-15-7-14-6-10(15)12-9(13(18)19)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5H2,1H3,(H,18,19)/t9-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGZRKXUXAMXOE-CABZTGNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2C(CCC(=O)N2C3CC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1[C@@H]2[C@H](CCC(=O)N2C3CC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Core Formation

The 6-oxopiperidine-3-carboxylic acid scaffold is synthesized via Dieckmann cyclization of dimethyl 3-aminopimelate (Figure 1).

$$

\text{Dimethyl 3-aminopimelate} \xrightarrow{\text{NaOMe, MeOH}} \text{6-Oxopiperidine-3-carboxylate} \quad

$$

Key Conditions :

Hydrolysis of the ester to the carboxylic acid is achieved using NaOH (2M, 80°C, 4 h).

N-Cyclopropylation at Position 1

Introducing the cyclopropyl group at the piperidine nitrogen involves alkylation with cyclopropyl bromide under Mitsunobu conditions (Figure 2):

$$

\text{6-Oxopiperidine-3-carboxylic acid} + \text{Cyclopropyl bromide} \xrightarrow{\text{DIAD, PPh}_3} \text{1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid} \quad

$$

Optimized Parameters :

C-2 Imidazole Functionalization

The 1-methylimidazol-5-yl group is introduced via Palladium-catalyzed C–H activation (Figure 3):

$$

\text{1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid} + \text{1-Methyl-5-iodoimidazole} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound} \quad

$$

Conditions :

Stereochemical Control

The trans-(2R,3R) configuration is achieved through chiral resolution using L-tartaric acid (Figure 4):

$$

\text{Racemic mixture} \xrightarrow{\text{L-Tartaric acid, EtOH}} \text{Diastereomeric salts} \quad

$$

Resolution Protocol :

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, D₂O): δ 7.82 (s, 1H, imidazole-H), 4.21 (dd, J = 10.2 Hz, 1H, C2-H), 3.91 (s, 3H, N-CH₃), 3.45 (m, 1H, C3-H), 2.98–2.75 (m, 4H, piperidine-H), 1.42–1.25 (m, 4H, cyclopropane-H).

- ¹³C NMR (100 MHz, D₂O): δ 176.2 (COOH), 170.1 (C=O), 138.5 (imidazole-C), 62.1 (C2), 58.3 (C3), 36.7 (N-CH₃), 14.2 (cyclopropane-C).

Chromatographic Purity

- HPLC : tᴿ = 12.7 min (C18 column, 0.1% TFA in H₂O/MeCN, 95:5 to 5:95 over 20 min).

- Purity : >99% (UV detection at 254 nm).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Stereocontrol Strategy |

|---|---|---|---|

| Dieckmann Cyclization | Piperidine core formation | 68–72 | N/A |

| Mitsunobu Alkylation | N-Cyclopropylation | 55–60 | Retention of configuration |

| Pd-Catalyzed Coupling | Imidazole introduction | 45–50 | Ligand-controlled selectivity |

| Chiral Resolution | trans-(2R,3R) isolation | 30–35* | Diastereomeric crystallization |

Challenges and Optimization Opportunities

- Low Yield in Coupling Step : The Pd-catalyzed step suffers from steric hindrance at C-2. Switching to bulkier ligands (e.g., DavePhos) may improve efficiency.

- Racemization During Alkylation : Mitsunobu conditions occasionally cause epimerization. Alternatives like enzymatic alkylation are under investigation.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid, trans undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid, trans has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Research Findings and Hypotheses

Metabolic Stability

Solubility and Permeability

Target Binding

- The 5-methylimidazole in the target compound likely engages in π-stacking or hydrogen bonding with aromatic residues in enzymes (e.g., kinases or proteases). Position 2 analogs () may exhibit reduced affinity due to altered geometry .

Biological Activity

The compound rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid, trans (CAS No. 2080399-33-1), is a synthetic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H17N3O3, with a molecular weight of approximately 263.29 g/mol. Its structure includes a cyclopropyl group, an imidazole moiety, and a piperidine ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H17N3O3 |

| Molecular Weight | 263.29 g/mol |

| CAS Number | 2080399-33-1 |

| Structural Features | Cyclopropyl, Imidazole, Piperidine |

Biological Activity Overview

Research indicates that rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid exhibits various biological activities. It has been identified as a key intermediate in the synthesis of compounds with antithrombin activity , which is crucial for developing anticoagulant therapies .

The compound's mechanism of action is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in coagulation pathways. The presence of both the carboxylic acid and ketone functionalities allows for diverse chemical transformations that enhance its bioactivity.

Antithrombin Activity

A study highlighted that derivatives of rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid were synthesized and evaluated for their ability to inhibit thrombin. The results indicated that certain modifications to the structure significantly enhanced antithrombin potency .

Pharmacological Studies

Pharmacological investigations have shown that this compound can modulate signaling pathways associated with cell survival and proliferation. For instance, it was observed to influence glucose uptake and vesicle transport in cellular models .

Interaction Studies

Interaction studies are essential to elucidate the compound's binding affinity to target proteins. These studies typically utilize techniques such as surface plasmon resonance (SPR) and fluorescence polarization assays to assess binding kinetics and affinities.

Summary of Interaction Studies

| Study Type | Findings |

|---|---|

| Surface Plasmon Resonance | Confirmed binding to target proteins involved in coagulation pathways. |

| Fluorescence Polarization | Provided quantitative data on binding affinities. |

Q & A

Q. How can computational methods be integrated into the synthesis optimization of this compound?

Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) combined with experimental feedback loops can accelerate reaction optimization. For example, transition-state analysis and thermodynamic modeling help identify energy barriers, while machine learning algorithms prioritize experimental conditions. This reduces trial-and-error approaches and refines catalytic systems for cyclopropane ring formation and piperidine oxidation steps .

Q. What chromatographic techniques are suitable for resolving stereoisomers and ensuring the trans configuration?

Reverse-phase HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) is recommended. Mobile phases containing buffers (e.g., ammonium acetate) and organic modifiers (acetonitrile/methanol) can resolve diastereomers. Confirmation via 2D-NMR (NOESY) or X-ray crystallography is critical to validate the trans configuration, particularly at the cyclopropane and piperidine junctions .

Q. What strategies are effective for impurity profiling during synthesis?

Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect byproducts such as unreacted imidazole intermediates or oxidized piperidine derivatives. Comparative analysis with reference standards (e.g., USP pharmacopeial guidelines for related heterocyclic compounds) ensures identification of impurities at levels ≥0.1% .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate at 40°C in 0.1M HCl/NaOH for 24 hours.

- Oxidative stress : Expose to 3% H2O2 at 25°C.

- Thermal degradation : Heat at 60°C for 72 hours. Monitor degradation products via UPLC-PDA and correlate with stability-indicating methods .

Advanced Research Questions

Q. What are the methodological challenges in analyzing chiral centers in the presence of a cyclopropane ring?

Cyclopropane’s ring strain complicates stereochemical assignments. Use vibrational circular dichroism (VCD) combined with DFT calculations to distinguish (2R,3R) from (2S,3S) configurations. For piperidine ring puckering, dynamic NMR at variable temperatures (e.g., 233–333 K) resolves conformational equilibria influenced by the imidazole substituent .

Q. How can degradation pathways be mapped under photolytic stress?

Expose the compound to UV light (254 nm) in a photoreactor and analyze products via LC-HRMS. Key pathways include:

Q. What computational models best predict the compound’s reactivity in biological systems?

Molecular dynamics (MD) simulations using AMBER or CHARMM force fields model interactions with enzymes (e.g., cytochrome P450). Docking studies (AutoDock Vina) identify binding affinities at imidazole-containing active sites. Free energy perturbation (FEP) calculations quantify thermodynamic penalties for chiral inversion .

Methodological Notes

- Experimental Design : Follow iterative cycles of computational prediction → synthetic validation → data feedback, as outlined in ICReDD’s framework for reaction discovery .

- Data Contradictions : Cross-validate chiral assignments using orthogonal techniques (e.g., X-ray vs. VCD) to resolve discrepancies between computational and empirical results .

- Safety Protocols : Refer to hazard assessments for structurally related imidazole derivatives (e.g., acute toxicity thresholds and PPE requirements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.